molecular formula C20H16O B11849113 Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- CAS No. 62096-52-0

Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl-

Cat. No.: B11849113
CAS No.: 62096-52-0
M. Wt: 272.3 g/mol
InChI Key: NPJQXSKEWQSNFP-UHFFFAOYSA-N
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Description

Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is a heterocyclic compound that belongs to the family of indeno[2,1-b]pyrans. These compounds are known for their unique structural features and potential applications in various fields such as chemistry, biology, and materials science. The compound’s structure consists of a fused indene and pyran ring system, with methyl and phenyl substituents at specific positions, contributing to its distinct chemical properties.

Preparation Methods

The synthesis of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-phenyl-1,3-diketone with an indene derivative in the presence of a strong acid can yield the desired indeno[2,1-b]pyran compound. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where reagents like bromine or nitric acid introduce halogen or nitro groups, respectively.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents on the indeno[2,1-b]pyran ring system.

Scientific Research Applications

Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- has a wide range of scientific research applications:

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.

    Industry: The compound’s photochromic properties make it useful in the development of smart materials and coatings that change color in response to light.

Mechanism of Action

The mechanism by which Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, gene expression, or metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- can be compared with other similar compounds such as:

    Indeno[2,1-b]pyran, 4,9-dimethyl-2-(2-naphthalenyl)-: This compound has a naphthalenyl substituent instead of a phenyl group, which can affect its chemical and physical properties.

    Indeno[2,1-b]oxine, 2-phenyl-: This compound has an oxine ring instead of a pyran ring, leading to different reactivity and applications.

The uniqueness of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- lies in its specific substituents and the resulting chemical properties, which make it suitable for a variety of applications in scientific research and industry.

Biological Activity

Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is a bicyclic organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of Indeno[2,1-b]pyran, 4,9-dimethyl-2-phenyl- is C18H18OC_{18}H_{18}O. Its structure comprises an indene core fused with a pyran ring, featuring methyl groups at the 4 and 9 positions and a phenyl group at the 2 position. This unique arrangement contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that Indeno[2,1-b]pyran derivatives exhibit several promising biological activities:

  • Antimicrobial Activity : Several studies have demonstrated that this compound possesses significant antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL .
  • Anticancer Properties : Indeno[2,1-b]pyran derivatives have been evaluated for their anticancer effects. In vitro studies revealed that these compounds can inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), A375 (melanoma), and LNCaP (prostate cancer) . The mechanism involves apoptosis induction through the upregulation of pro-apoptotic factors like Bax and downregulation of anti-apoptotic factors like Bcl-2 .
  • Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may inhibit pathways involved in inflammation by interacting with specific enzymes or receptors linked to inflammatory responses.

The biological effects of Indeno[2,1-b]pyran are attributed to its ability to interact with various molecular targets. These include:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes in bacterial DNA replication and folate metabolism, respectively. IC50 values for these interactions range from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
  • Biofilm Disruption : Indeno[2,1-b]pyran derivatives have demonstrated significant potential in inhibiting biofilm formation in pathogenic bacteria, outperforming traditional antibiotics like Ciprofloxacin in some assays .

Comparative Analysis with Similar Compounds

To better understand the unique properties of Indeno[2,1-b]pyran, it is useful to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivitySynthesis Method
3-Phenyl-4,9-dihydroindeno[2,1-b]pyranSimilar bicyclic structureAnticancer propertiesMulticomponent reactions
4-butyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyranLonger alkyl chain substitutionAntimicrobial activityKnoevenagel condensation
5-Methyl-3-(phenyl)-4H-pyranPyran ring with phenyl substitutionAntioxidant propertiesCyclization reactions

This table highlights how variations in substitution patterns influence biological activities and physical properties.

Case Studies

  • Antimicrobial Evaluation : A study focusing on the antimicrobial efficacy of Indeno[2,1-b]pyran derivatives found that certain compounds exhibited strong bactericidal activity against Staphylococcus aureus, reducing biofilm formation significantly compared to controls .
  • Cytotoxicity Against Cancer Cells : In vitro studies using A549 cancer cells treated with Indeno[2,1-b]pyran derivatives showed marked cytotoxic effects leading to apoptosis through mitochondrial pathways. The expression levels of apoptotic markers were analyzed using RT-PCR techniques to confirm these findings .

Properties

CAS No.

62096-52-0

Molecular Formula

C20H16O

Molecular Weight

272.3 g/mol

IUPAC Name

4,9-dimethyl-2-phenylindeno[2,1-b]pyran

InChI

InChI=1S/C20H16O/c1-13-12-18(15-8-4-3-5-9-15)21-20-14(2)16-10-6-7-11-17(16)19(13)20/h3-12H,1-2H3

InChI Key

NPJQXSKEWQSNFP-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C3=CC=CC=C3C(=C2OC(=C1)C4=CC=CC=C4)C

Origin of Product

United States

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